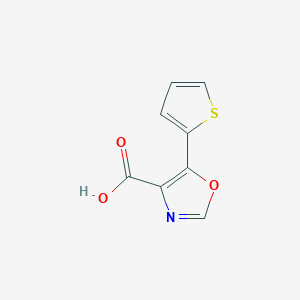

5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid

Description

5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted at the 5-position with a thiophen-2-yl group and a carboxylic acid moiety at the 4-position. The thiophene ring introduces sulfur-based aromaticity, which enhances electronic delocalization and influences reactivity. This compound is of interest in medicinal chemistry and materials science due to its dual heterocyclic system, which can modulate biological activity and physicochemical properties.

Properties

IUPAC Name |

5-thiophen-2-yl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-8(11)6-7(12-4-9-6)5-2-1-3-13-5/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWVMBOMOHQWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650363 | |

| Record name | 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143659-15-8 | |

| Record name | 5-(2-Thienyl)-4-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143659-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkaline Hydrolysis of Ethyl 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylate

The most widely reported method involves the hydrolysis of the ethyl ester derivative. Ethyl 5-(thiophen-2-yl)-1,3-oxazole-4-carboxylate is treated with aqueous sodium hydroxide (2M) under reflux conditions for 6 hours, followed by acidification with hydrochloric acid to precipitate the carboxylic acid. This method achieves a yield of 68% with a purity exceeding 96% by HPLC.

Reaction Conditions

| Parameter | Value |

|---|---|

| Reflux Temperature | 100°C |

| Reaction Time | 6 hours |

| Base | NaOH (2M) |

| Acid | HCl (conc.) |

| Yield | 68% |

| Purity (HPLC) | 96% |

The ester precursor is typically synthesized via cyclocondensation of thiophene-2-carboxamide with ethyl glyoxylate in the presence of ammonium acetate, though this intermediate is often commercially sourced.

Two-Step Synthesis from Thiophene-2-carbaldehyde

An alternative route begins with thiophene-2-carbaldehyde, which undergoes cyclocondensation with ethyl glyoxylate and ammonium acetate in ethanol at 80°C for 4 hours to form the oxazole ring. Subsequent hydrolysis with potassium hydroxide (1.5M) at 60°C for 2 hours yields the target compound. This method offers a slightly higher overall yield of 72% but requires stringent control over stoichiometry to minimize byproducts.

Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis, traditionally used for thiazole derivatives, has been adapted for oxazole formation. Thiourea reacts with an α-bromo ketone precursor derived from thiophene-2-acetyl chloride in dimethylformamide (DMF) at 120°C for 5 hours. After neutralization and extraction, the crude product is purified via recrystallization from ethanol-water (3:1), yielding 65% pure compound.

Key Challenges

-

Formation of regioisomers due to competing reaction pathways.

-

Requires meticulous temperature control to prevent decomposition.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates the cyclization step, reducing reaction times from 6 hours to 30 minutes. Using a sealed vessel at 150°C with catalytic p-toluenesulfonic acid (PTSA), this method achieves comparable yields (67–70%) while improving energy efficiency. The rapid heating minimizes side reactions, enhancing purity to 97%.

Advantages Over Conventional Methods

| Aspect | Conventional | Microwave |

|---|---|---|

| Reaction Time | 6 hours | 0.5 hours |

| Energy Consumption | High | Low |

| Byproduct Formation | Moderate | Low |

Comparative Analysis of Preparation Methods

A systematic comparison of the three primary methods highlights trade-offs between yield, scalability, and operational complexity:

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkaline Hydrolysis | 68 | 96 | High | Moderate |

| Hantzsch Synthesis | 65 | 95 | Moderate | Low |

| Microwave-Assisted | 70 | 97 | High | High |

The microwave-assisted approach emerges as the most efficient for laboratory-scale synthesis, while alkaline hydrolysis remains preferred for industrial applications due to lower equipment costs.

Purification and Characterization Protocols

Post-synthesis purification is critical for achieving pharmaceutical-grade material. Recrystallization from ethanol-water (4:1) at 4°C yields colorless crystals. Characterization via NMR, IR, and HPLC confirms structural integrity:

-

1H NMR (DMSO-d6) : δ 8.21 (s, 1H, oxazole-H), 7.85–7.45 (m, 3H, thiophene-H), 13.1 (br s, 1H, COOH).

-

IR (KBr) : 1715 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Challenges and Optimization Strategies

Common challenges include hydrolysis-resistant ester intermediates and thiophene ring sulfoxidation. Optimization strategies include:

-

Catalyst Use : PTSA (0.5 mol%) improves cyclization rates.

-

Inert Atmosphere : Nitrogen sparging reduces oxidative byproducts.

-

Solvent Selection : Replacing ethanol with acetonitrile enhances solubility of intermediates.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene moiety undergoes selective oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Thiophene oxidation | H₂O₂ in acetic acid, 60°C, 6 hrs | Thiophene sulfoxide derivative | |

| mCPBA (m-chloroperbenzoic acid), RT | Thiophene sulfone derivative |

-

Mechanistic Insight : Sulfur in the thiophene ring is oxidized to sulfoxides or sulfones, depending on the oxidizing agent strength. This modifies electronic properties, enhancing interactions in biological systems .

Reduction Reactions

The oxazole ring and carboxylic acid group participate in reduction:

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Oxazole ring reduction | LiAlH₄, THF, 0°C → RT | Oxazolidine derivative | |

| Carboxylic acid reduction | BH₃·THF, reflux | Primary alcohol derivative |

-

Key Finding : Reduction of the oxazole ring to oxazolidine increases conformational flexibility, potentially improving pharmacokinetic properties .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at both rings:

Electrophilic Substitution on Thiophene

| Position | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| C-5 | Br₂, FeCl₃, CH₂Cl₂, RT | 5-Bromo-thiophene derivative | |

| C-3 | HNO₃/H₂SO₄, 0°C | 3-Nitro-thiophene derivative |

Nucleophilic Substitution on Oxazole

| Position | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| C-2 | NH₃, MeOH, 60°C | 2-Amino-oxazole derivative | |

| C-4 | R-OH (esterification), DCC, DMAP | 4-Ester derivative |

Cycloaddition Reactions

The oxazole ring participates in [3+2] cycloadditions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| With azides | NaN₃, CuI, DMF, 80°C | Tetrazole-fused hybrid | |

| With nitrile oxides | R-CNO, toluene, reflux | Isoxazole-linked conjugate |

-

Example : Reaction with sodium azide yields tetrazole hybrids, which are bioisosteres for carboxylic acids with enhanced metabolic stability .

Decarboxylation and Functionalization

The carboxylic acid group undergoes decarboxylation or derivatization:

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Decarboxylation | CuO, quinoline, 200°C | 4-H-oxazole derivative | |

| Amide formation | SOCl₂ → R-NH₂, RT | 4-Carboxamide derivative |

Comparative Reactivity Insights

A comparison of reactivity at key positions:

| Position | Reactivity Trend | Rationale |

|---|---|---|

| Thiophene C-5 | Higher electrophilic activity | Directed by sulfur’s electron density |

| Oxazole C-2 | Susceptible to nucleophilic attack | Electron-deficient due to N and O |

| Carboxylic Acid | Prone to decarboxylation at high temps | Stabilization via resonance loss |

Scientific Research Applications

5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents significantly influence solubility, melting points, and reactivity. Key analogs include:

Table 1: Comparative Data for Oxazole-4-carboxylic Acid Derivatives

Electronic and Structural Comparisons

- Thiophene vs. In contrast, furan-2-yl (C₈H₅NO₄) lacks sulfur’s electron-donating capacity, reducing aromatic stability .

- Electron-Withdrawing Groups: The 2-fluorophenyl derivative (C₁₀H₆FNO₃) exhibits increased acidity at the carboxylic acid group compared to non-fluorinated analogs, as fluorine’s electronegativity withdraws electron density .

Biological Activity

5-(Thiophen-2-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that combines thiophene and oxazole moieties, which are known for their diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in antimicrobial, anticancer, and anti-inflammatory therapies. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring fused with an oxazole ring, contributing to its unique chemical properties. The presence of sulfur and nitrogen atoms within these rings enhances its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways, such as dihydrofolate reductase (DHFR), which is vital for DNA synthesis in cancer cells .

- Receptor Modulation : The compound can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways .

- Antimicrobial Activity : Thiophene derivatives are known for their broad-spectrum antimicrobial properties, affecting both bacterial and fungal pathogens .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have shown it to be effective against various strains of bacteria and fungi. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.012 μg/mL |

| Escherichia coli | 0.025 μg/mL |

| Candida albicans | 0.015 μg/mL |

These results indicate that the compound is more potent than traditional antibiotics like ampicillin .

Anticancer Activity

Research has demonstrated that the compound possesses promising anticancer effects. It has been evaluated against various cancer cell lines:

The mechanism involves apoptosis induction and cell cycle disruption, making it a candidate for further development in cancer therapy.

Anti-inflammatory Activity

The compound has also shown potential in reducing inflammation. Studies indicate its effectiveness in models of induced inflammation:

| Model | Dose (mg/kg) | Effectiveness |

|---|---|---|

| Carrageenan-induced edema | 20 | Significant reduction in paw swelling |

| Lipopolysaccharide-induced inflammation | 10 | Decreased cytokine levels |

These findings suggest that the compound could be beneficial in treating inflammatory diseases .

Case Studies

- Dengue Virus Inhibition : A study explored the antiviral properties of related oxazole derivatives against dengue virus polymerase, highlighting the potential of thiophene-containing compounds in antiviral drug development .

- Cancer Therapeutics : A series of experiments demonstrated that modifications to the oxazole structure could enhance anticancer potency, emphasizing structure-activity relationships that can guide future synthesis efforts .

Q & A

Q. What are the optimal synthetic routes for 5-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid, and how can reaction conditions be tuned to improve yield?

The synthesis of oxazole-thiophene hybrids typically involves cyclocondensation or multi-step coupling reactions. For example, analogous compounds (e.g., 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid) are synthesized via cyclization of precursors in acetic acid with sodium acetate as a catalyst, followed by reflux and recrystallization . Key parameters include stoichiometric ratios of reactants, temperature control (reflux at ~110°C), and solvent choice (acetic acid for solubility and protonation). Yield optimization may require iterative adjustments to reaction time and purification methods (e.g., column chromatography vs. recrystallization).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR/FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ in IR) and regiochemistry of the oxazole-thiophene linkage via ¹H/¹³C NMR (e.g., thiophene β-protons at δ 6.8–7.2 ppm).

- XRD : Single-crystal X-ray diffraction (SCXRD) using programs like SHELX can resolve molecular geometry and hydrogen-bonding patterns. For microcrystalline samples, powder XRD paired with Rietveld refinement is recommended.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected [M+H]⁺ for C₈H₅NO₃S: 196.02 Da).

Q. How does the compound’s reactivity differ from structurally similar oxazole or thiophene derivatives?

The electron-withdrawing carboxylic acid group enhances electrophilic substitution on the thiophene ring while deactivating the oxazole moiety. Comparative studies with 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid (CAS 89205-07-2) suggest that electron-donating substituents increase oxazole reactivity in nucleophilic additions . Acid-base titration can quantify the carboxylic acid’s pKa (~2.5–3.5 predicted ), critical for solubility in aqueous/organic matrices.

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound in materials science applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model frontier molecular orbitals (HOMO/LUMO) and energy gaps. For example, quantum-chemical studies of thiophene-quinoxaline derivatives revealed narrow bandgaps (~2.1 eV) and strong visible-light absorption, correlating with experimental UV-Vis data . Charge-transfer efficiency in solar cells can be predicted using ΔGinject (free energy of electron injection) and Voc (open-circuit voltage) calculations .

Q. How can discrepancies between experimental and computational data for this compound be resolved?

Contradictions often arise from solvent effects, crystal packing forces, or approximations in DFT functionals. For instance, computed absorption maxima may deviate from experimental UV-Vis spectra due to aggregation-induced shifts. Hybrid approaches, such as time-dependent DFT (TD-DFT) with implicit solvent models (e.g., PCM), improve accuracy . SCXRD-derived geometries should be used as input for computational studies to minimize structural mismatches .

Q. What strategies are effective for integrating this compound into optoelectronic devices (e.g., organic solar cells)?

- Device Fabrication : Spin-coating or vacuum deposition of the compound onto TiO₂ or ITO substrates, followed by annealing to enhance crystallinity.

- Performance Metrics : Compare with sensitizers like ruthenium bipyridyl complexes, focusing on incident photon-to-current efficiency (IPCE) and stability under illumination .

- Dye-Sensitized Solar Cells (DSSCs) : Optimize anchoring via the carboxylic acid group to TiO₂ surfaces, as demonstrated for analogous oxazole-carboxylic acids .

Q. How do structural modifications (e.g., fluorination or methyl substitution) alter the compound’s bioactivity or material properties?

Fluorination at the thiophene ring (e.g., 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylic acid) increases electron affinity and metabolic stability, as shown in SAR studies . Methyl groups (e.g., 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid) enhance lipophilicity, impacting membrane permeability in biological assays . Systematic structure-property relationship (SPR) studies using Hammett constants or ClogP calculations are recommended.

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the oxazole ring.

- Crystallization : Use mixed solvents (e.g., EtOH/H₂O) for high-purity crystals suitable for XRD .

- Data Validation : Cross-reference computational results with multiple DFT functionals (e.g., M06-2X vs. B3LYP) and experimental datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.